molecular formula C5H10O5 B022525 beta-D-lyxopyranose CAS No. 107655-34-5

beta-D-lyxopyranose

Cat. No.: B022525
CAS No.: 107655-34-5
M. Wt: 150.13 g/mol
InChI Key: SRBFZHDQGSBBOR-MGCNEYSASA-N
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Description

Beta-D-lyxose: is a rare sugar belonging to the family of aldopentoses. It is a monosaccharide with the molecular formula C₅H₁₀O₅. Beta-D-lyxose is an epimer of beta-D-xylulose, differing in the configuration around one specific carbon atom. This sugar is not commonly found in nature but can be synthesized for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-lyxose can be synthesized through the isomerization of D-xylulose using specific enzymes such as D-lyxose isomerase. This enzyme catalyzes the reversible isomerization reaction between D-xylulose and D-lyxose under mild conditions. The reaction typically occurs in an aqueous solution at a pH range of 6.0 to 8.0 and a temperature range of 30°C to 50°C .

Industrial Production Methods: Industrial production of beta-D-lyxose often involves biocatalytic processes due to their efficiency and sustainability. Enzymatic methods are preferred over chemical synthesis because they offer high specificity, moderate reaction conditions, and reduced chemical waste . The use of immobilized enzymes in continuous flow reactors can further enhance the production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Beta-D-lyxose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

    Oxidation: Beta-D-lyxonic acid

    Reduction: Beta-D-lyxitol

    Substitution: Beta-D-lyxose esters

Scientific Research Applications

Beta-D-lyxose has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of beta-D-lyxose involves its interaction with specific enzymes and molecular targets. For instance, beta-D-lyxose isomerase catalyzes the isomerization of beta-D-lyxose to beta-D-xylulose by facilitating the rearrangement of the carbonyl and hydroxyl groups. This enzyme-substrate interaction is highly specific and involves the formation of a transient enzyme-substrate complex, leading to the conversion of the sugar .

Comparison with Similar Compounds

  • Beta-D-xylulose
  • Beta-D-ribose
  • Beta-D-arabinose

Comparison: Beta-D-lyxose is unique among its similar compounds due to its specific configuration and reactivity. While beta-D-xylulose is an epimer of beta-D-lyxose, the latter has distinct properties that make it suitable for specific applications in enzymatic reactions and synthesis. Beta-D-ribose and beta-D-arabinose, although structurally similar, differ in their functional groups and reactivity, making beta-D-lyxose a valuable compound for targeted research and industrial applications .

Properties

CAS No.

107655-34-5

Molecular Formula

C5H10O5

Molecular Weight

150.13 g/mol

IUPAC Name

(2R,3S,4S,5R)-oxane-2,3,4,5-tetrol

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4+,5-/m1/s1

InChI Key

SRBFZHDQGSBBOR-MGCNEYSASA-N

SMILES

C1C(C(C(C(O1)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O

Key on ui other cas no.

107655-34-5

Synonyms

beta-Lyxopyranose (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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